molecular formula C22H19N3O3 B2888250 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-benzoxazole CAS No. 2034305-65-0

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-benzoxazole

Cat. No.: B2888250
CAS No.: 2034305-65-0
M. Wt: 373.412
InChI Key: KZTPRSOFZGUPNX-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzoxazole core linked via an ether bridge to a pyrrolidine ring substituted with a 4-(1H-pyrrol-1-yl)benzoyl group. The benzoyl-pyrrole substituent introduces additional hydrophobic and hydrogen-bonding capabilities, which may influence pharmacokinetic properties like solubility and target binding .

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yloxy)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-21(16-7-9-17(10-8-16)24-12-3-4-13-24)25-14-11-18(15-25)27-22-23-19-5-1-2-6-20(19)28-22/h1-10,12-13,18H,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTPRSOFZGUPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-benzoxazole typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole and benzo[d]oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for drug discovery and development.

Medicine: Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for therapeutic agents.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compound 1a/1b ():

  • Structure : 5-[2-(Pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole derivatives with phenylethyl substituents.
  • Key Differences :
    • Replaces benzoxazole with oxadiazole, altering electronic properties (oxadiazole is more electron-deficient).
    • Pyridyl group enhances polarity compared to the benzoyl-pyrrole in the target compound.
  • Activity : These derivatives exhibit antiviral properties, suggesting the oxadiazole-pyrrolidine framework is critical for such activity .

Benzimidazole Derivatives with Pyrrolidinyl Substituents ()

Compounds 12–14 :

  • Structure: Benzimidazole cores linked to pyrrolidinone or pyrazole groups.
  • Key Differences: Benzimidazole (basic NH group) vs. benzoxazole (non-basic, oxygen-containing). Substituents like acetohydrazide (Compound 12) or pyrazole (Compound 14) introduce distinct hydrogen-bonding profiles.

Fluorescent Benzoxazole Derivatives ()

Fluorescent Brighteners (CAS 1533–45–5, 2397–00–4, 5242–49–9) :

  • Structure : Benzoxazole units connected via ethenyl bridges.
  • Key Differences :
    • Extended conjugation systems enhance fluorescence, unlike the target compound’s single benzoxazole core.
    • Designed for industrial applications (e.g., optical brighteners) rather than therapeutic use .

Kinase Inhibitors with Pyrrolidine Scaffolds ()

TRKA Kinase Inhibitor :

  • Structure : Fluorophenyl and pyrazole-substituted pyrrolidine linked to a urea group.
  • Key Differences: Fluorine substitution increases lipophilicity and metabolic stability compared to the target’s pyrrole ring.

Comparative Data Table

Compound Class Core Structure Key Substituents Melting Point (°C) Notable Activity Reference
Target Compound 1,3-Benzoxazole Pyrrolidine-benzoyl-pyrrole N/A Hypothesized kinase inhibition
Antiviral Oxadiazoles (1a/1b) 1,2,4-Oxadiazole Pyridyl, phenylethyl-pyrrolidine N/A Antiviral
Benzimidazole Derivatives Benzimidazole Pyrrolidinone, pyrazole, acetohydrazide 138–204 (decomp.) Antioxidant
Fluorescent Brighteners Benzoxazole-ethenyl Methyl, extended conjugation N/A Fluorescence
TRKA Inhibitor Pyrrolidine-urea Fluorophenyl, pyrazole N/A Kinase inhibition

Critical Analysis of Structural and Functional Variations

Electronic and Steric Effects

  • Benzoxazole vs. Oxadiazole’s electron-withdrawing nature may enhance metabolic stability but reduce solubility .

Substituent Impact on Bioactivity

  • Pyrrolidine Linkers :
    • The target compound’s pyrrolidine-ether bridge offers flexibility, possibly enabling better target engagement than rigid linkers (e.g., ethenyl in fluorescent derivatives) .
  • Aromatic Substituents :
    • The benzoyl-pyrrole group in the target compound may balance hydrophobicity and π-stacking, whereas fluorophenyl () or pyridyl () groups prioritize polarity or steric effects .

Biological Activity

The compound 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-benzoxazole is a complex organic molecule notable for its potential biological activities. Its structure includes a benzoxazole ring, a pyrrolidine moiety, and a pyrrole substituent, which contribute to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-benzoxazole is C22H19N3OC_{22}H_{19}N_{3}O. The compound's structure can be represented as follows:

Structure O=C(c1ccc(n2cccc2)cc1)N1CCCC1Cn1nccn1\text{Structure }O=C(c1ccc(-n2cccc2)cc1)N1CCCC1Cn1nccn1

This configuration suggests multiple sites for interaction with biological macromolecules, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research highlights several key areas of biological activity for this compound:

Anticancer Activity

Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing benzoxazole and pyrrole rings have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Compound NameActivity TypeMechanism
Benzoxazole derivativesAnticancerInduction of apoptosis
Pyrrole derivativesAntiproliferativeCell cycle arrest

Antimicrobial Properties

The presence of the pyrrole moiety in the structure suggests potential antimicrobial activity. Research indicates that pyrrole-containing compounds can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes.

Anti-inflammatory Effects

Compounds similar to 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-benzoxazole have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that the compound may play a role in modulating inflammatory responses.

The mechanisms through which 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-benzoxazole exerts its biological effects are still under investigation. However, preliminary studies suggest several pathways:

  • Receptor Interaction : The compound may interact with specific receptors involved in cancer signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes critical for tumor progression or inflammation.

Study on Anticancer Activity

A study conducted by researchers focused on the synthesis and evaluation of various benzoxazole derivatives for their anticancer properties. The results indicated that specific substitutions on the benzoxazole ring significantly enhanced cytotoxicity against cancer cell lines (e.g., HeLa cells). The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent activity.

Antimicrobial Testing

In another investigation, derivatives similar to 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-benzoxazole were tested against a range of bacterial strains. The findings showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-benzoxazole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Step 1 : Formation of the pyrrolidine-3-ol intermediate via nucleophilic substitution or reductive amination.
  • Step 2 : Benzoylation of the pyrrolidine nitrogen using 4-(1H-pyrrol-1-yl)benzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Step 3 : Coupling the pyrrolidin-3-yloxy group to the 1,3-benzoxazole core via Mitsunobu or SN2 reactions. Optimize solvent (e.g., THF or DMF) and temperature (60–80°C) to enhance regioselectivity .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the benzoxazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and pyrrolidine substituents (e.g., methine protons at δ 3.5–4.5 ppm) .
  • HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .
  • TLC : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound for antimicrobial or anti-inflammatory applications?

  • Methodological Answer :
  • Derivatization : Synthesize analogs by modifying the pyrrolidine substituent (e.g., replacing the benzoyl group with sulfonyl or acetyl groups) and compare bioactivity .
  • In vitro assays :
  • Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like bacterial DNA gyrase or cyclooxygenase .

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazole derivatives?

  • Methodological Answer :
  • Orthogonal validation : Confirm activity using independent assays (e.g., enzyme inhibition + cell viability assays) to rule out false positives .
  • Standardize protocols : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
  • Meta-analysis : Compare data across studies, focusing on compounds with similar substituents (e.g., pyrrolidine vs. piperidine analogs) .

Q. What advanced analytical techniques are critical for studying the compound’s metabolic stability and degradation pathways?

  • Methodological Answer :
  • LC-MS/MS : Incubate the compound with liver microsomes (human/rat) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Stability studies : Expose the compound to simulated gastric fluid (pH 2.0) or UV light to assess degradation kinetics .
  • X-ray crystallography : Co-crystallize with cytochrome P450 enzymes to map metabolic hot spots .

Q. How can computational chemistry optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :
  • QSAR modeling : Use software like Schrödinger’s QikProp to predict logP, polar surface area, and blood-brain barrier penetration .
  • Solubility enhancement : Introduce hydrophilic groups (e.g., -OH, -COOH) at the pyrrolidine or benzoxazole positions .
  • Prodrug design : Mask polar groups with labile esters or amides to improve oral absorption .

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